2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a phenoxy group substituted with two methyl groups and a quinoline moiety substituted with a methoxy group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Quinoline Derivative Preparation: The quinoline moiety is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions.
Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenoxy and quinoline groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group on the quinoline moiety.
2-(phenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Lacks the methyl groups on the phenoxy moiety.
Uniqueness
The presence of both the methoxy group on the quinoline moiety and the methyl groups on the phenoxy moiety makes 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide unique. These substitutions can influence the compound’s chemical reactivity, biological activity, and overall properties.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)25-12-19(23)22-17-6-7-18(24-3)20-16(17)5-4-8-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
RQVPBTRNTNIQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C |
Origin of Product |
United States |
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